molecular formula C36H74N24O7 B1339619 H-Arg-Arg-Arg-Arg-Arg-Arg-OH CAS No. 96337-25-6

H-Arg-Arg-Arg-Arg-Arg-Arg-OH

Cat. No. B1339619
CAS RN: 96337-25-6
M. Wt: 955.1 g/mol
InChI Key: QVVDVENEPNODSI-BTNSXGMBSA-N
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Description

“H-Arg-Arg-Arg-Arg-Arg-Arg-OH” is a peptide composed of six arginine (Arg) residues . Arginine-containing peptides like this are used by nitric oxide synthase as substrates in place of Arg . They are also used in cell-penetrating peptide-based gene delivery vehicles .

Scientific Research Applications

Kinetics and Oxidation Mechanisms in Arginine Reactions

Research by Ito et al. (2009) explored the kinetics of reactions involving l-arginine with hydroxyl radical and sulfate radical anion. They observed redox chemically oxidizing, neutral, and reducing carbon-centered Arg radicals, suggesting potential applications in studying redox reactions and radical chemistry (Ito et al., 2009).

Biocatalysis and Hydroxyarginine Production

Mao et al. (2020) demonstrated the use of l-arginine in a biocatalytic process to produce 3-Hydroxyarginine, an intermediate for synthesizing viomycin, an antibiotic for tuberculosis treatment. This showcases the role of arginine derivatives in biotechnological applications for pharmaceutical production (Mao et al., 2020).

Water Treatment and Removal of Antibiotic Resistance Genes

Zheng et al. (2023) investigated the removal of antibiotic resistant bacteria and antibiotic resistance genes in water treatment processes involving ozonation and electro-peroxone. This study highlights the potential role of arginine derivatives in enhancing water treatment methods and public health safety (Zheng et al., 2023).

Oxidation Studies in Amino Acid Derivatives

Uranga et al. (2018) analyzed the oxidation of amino acid derivatives containing Arg, providing insights into the chemical behavior of Arg under oxidative conditions. This research contributes to the understanding of chemical processes involving amino acids and their derivatives (Uranga et al., 2018).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74N24O7/c37-19(7-1-13-50-31(38)39)25(61)56-20(8-2-14-51-32(40)41)26(62)57-21(9-3-15-52-33(42)43)27(63)58-22(10-4-16-53-34(44)45)28(64)59-23(11-5-17-54-35(46)47)29(65)60-24(30(66)67)12-6-18-55-36(48)49/h19-24H,1-18,37H2,(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,66,67)(H4,38,39,50)(H4,40,41,51)(H4,42,43,52)(H4,44,45,53)(H4,46,47,54)(H4,48,49,55)/t19-,20-,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVDVENEPNODSI-BTNSXGMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74N24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Arg-Arg-Arg-Arg-Arg-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-Arg-Arg-Arg-Arg-Arg-Arg-OH
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H-Arg-Arg-Arg-Arg-Arg-Arg-OH
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H-Arg-Arg-Arg-Arg-Arg-Arg-OH
Reactant of Route 5
H-Arg-Arg-Arg-Arg-Arg-Arg-OH
Reactant of Route 6
H-Arg-Arg-Arg-Arg-Arg-Arg-OH

Citations

For This Compound
3
Citations
F López-Vallejo, K Martínez-Mayorga - Bioorganic & Medicinal …, 2012 - academia.edu
Corrigendum to ‘Furin inhibitors: Importance of the positive formal charge and beyond’ [Bioorg. Med. Chem. 20 (2012) 4462– Page 1 Corrigendum Corrigendum to ‘Furin inhibitors: …
Number of citations: 1 www.academia.edu
F López-Vallejo, K Martínez-Mayorga - Bioorganic & medicinal chemistry, 2012 - Elsevier
Furin is the prototype member of the proprotein convertases superfamily. Proprotein convertases are associated with hormonal response, neural degeneration, viral and bacterial …
Number of citations: 19 www.sciencedirect.com
Y Lee, J Yang, SM Rudich, RJ Schreiner… - Analytical …, 2004 - ACS Publications
… H-Arg-Arg-OH (dimer of arginine, R2) and H-Arg-Arg-Arg-Arg-Arg-Arg-OH (hexamer of arginine, R6) were purchased from Bachem Bioscience, Inc. (King of Prussia, PA). H-Arg-Arg-Arg-…
Number of citations: 55 pubs.acs.org

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